

In-depth Technical Guide: Discovery and Initial Characterization of FMK-9a

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of FMK-9a, a potent covalent inhibitor of Autophagy-Related 4B Cysteine Protease (ATG4B). FMK-9a is a fluoromethylketone (FMK)-based peptidomimetic that has been instrumental in probing the function of ATG4B in the autophagy pathway. This document details its mechanism of action, biochemical and cellular activities, and key experimental protocols for its characterization. All quantitative data are summarized for clarity, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. ATG4B is a key cysteine protease that primes and recycles ATG8 family proteins (such as LC3), which are essential for autophagosome formation.[1][2] The development of potent and selective ATG4B inhibitors is therefore of significant interest for both basic research and therapeutic applications.

FMK-9a has emerged as one of the most potent inhibitors of ATG4B reported to date.[1][2] It is a peptidomimetic compound featuring a fluoromethylketone warhead that forms a covalent



bond with the active site cysteine (Cys74) of ATG4B, thereby irreversibly inhibiting its enzymatic activity.[3] This guide summarizes the initial findings on FMK-9a, providing a valuable resource for researchers investigating the role of ATG4B in health and disease.

Discovery and Synthesis Discovery

FMK-9a was developed through a structure-activity relationship (SAR) study of a series of fluoromethylketone-based peptidomimetics designed to target ATG4B.[1] The design was based on the substrate recognition sequence of ATG4B, leading to the identification of highly potent covalent inhibitors.

Chemical Structure

• IUPAC Name: N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide[4]

Chemical Formula: C23H21FN2O3[4]

Molecular Weight: 392.43 g/mol [4]

CAS Number: 1955550-51-2[4]

Synthesis

A detailed, step-by-step synthesis protocol for FMK-9a is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the coupling of N-(naphthalene-1-carbonyl)-L-phenylalanine with 1-amino-3-fluoropropan-2-one. The synthesis of similar naphthalene carboxamide derivatives has been described in the literature and generally involves standard peptide coupling reactions.

Biochemical Characterization Potency and Selectivity

FMK-9a is a highly potent inhibitor of ATG4B. However, it also exhibits inhibitory activity against other cysteine proteases, which should be considered when interpreting experimental results.



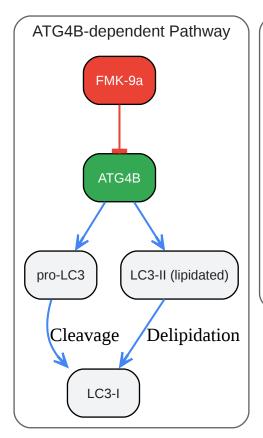
Target	Assay Type	IC50 (nM)	Reference
ATG4B	In vitro FRET assay	260	[1][2]
ATG4B	TR-FRET based assay	80	[3]
ATG4B	Cell-based LRA	73	[5]
Calpain	Not specified	96	[5]
Cathepsin B	Not specified	200	[5]

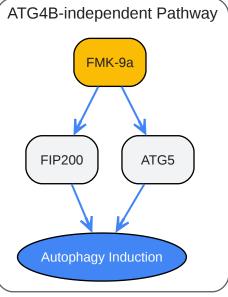
Mechanism of Action

FMK-9a acts as a covalent, irreversible inhibitor of ATG4B. The fluoromethylketone group serves as a reactive "warhead" that forms a covalent adduct with the catalytic cysteine residue (Cys74) in the active site of ATG4B. This covalent modification permanently inactivates the enzyme.

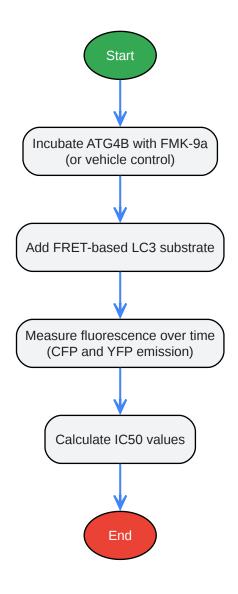












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